
Orantinib
Descripción general
Descripción
Orantinib es una pequeña molécula de investigación que se ha estudiado por sus posibles efectos terapéuticos en varios tipos de cáncer, incluido el cáncer de pulmón, el cáncer de mama, el cáncer de riñón, el cáncer gástrico y el cáncer de próstata . Se sabe que funciona como un inhibidor de múltiples cinasas, apuntando a múltiples vías involucradas en el crecimiento tumoral y la angiogénesis .
Aplicaciones Científicas De Investigación
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor that has been investigated for its potential applications in cancer treatment . It functions by binding to and inhibiting the autophosphorylation of several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), which are crucial for angiogenesis and cell proliferation . this compound also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, which is often expressed in acute myelogenous leukemia cells .
Clinical Trials and Research
This compound has been used in clinical trials for various types of cancer, including:
However, a phase III clinical trial of this compound in combination with transcatheter arterial chemoembolization (TACE) did not prolong overall survival in patients with unresectable hepatocellular carcinoma compared to placebo . The study, known as the ORIENTAL trial, involved 889 patients across multiple sites in Japan, South Korea, and Taiwan . Patients with unresectable hepatocellular carcinoma and a Child-Pugh score of 6 or less were randomly assigned to receive either this compound (200 mg twice daily) or a placebo, within 28 days of undergoing TACE . The trial was terminated at interim analysis due to a determination of futility . The median overall survival was 31.1 months in the this compound group and 32.3 months in the placebo group, indicating no significant improvement with this compound .
A subgroup analysis of Japanese patients enrolled in the ORIENTAL study showed similar results . While there was a significant improvement in time to progression (TTP) in the this compound arm, no significant differences were observed in overall survival (OS) and time to TACE failure (TTTF) .
Adverse Events
The main adverse events observed in patients treated with this compound included:
Mecanismo De Acción
Orantinib ejerce sus efectos inhibiendo múltiples cinasas involucradas en el crecimiento tumoral y la angiogénesis. Específicamente, se dirige a los receptores del factor de crecimiento de fibroblastos (FGFR), los receptores del factor de crecimiento derivado de plaquetas (PDGFR) y el receptor 2 del factor de crecimiento endotelial vascular (VEGFR2) . Al bloquear estas vías, this compound interrumpe los procesos de señalización que promueven la proliferación tumoral y la formación de vasos sanguíneos, inhibiendo en última instancia el crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
Orantinib is a multi-targeted receptor tyrosine kinase inhibitor . It has been found to inhibit the activity of Flt-1, PDGFRβ, and FGFR1 . The inhibition of these enzymes disrupts the signaling pathways they are involved in, thereby affecting the biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In a study involving a patient-derived cell line of alveolar soft-part sarcoma, this compound exhibited a remarkable proliferation-inhibitory effect . Moreover, this compound has been shown to suppress Aurora kinase activity and cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of certain tyrosine kinases . By inhibiting these enzymes, this compound disrupts the signaling pathways they are involved in, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In a phase III trial of this compound in combination with transcatheter arterial chemoembolization (TACE), it was found that this compound did not prolong overall survival over placebo . The time to progression was significantly improved in the this compound arm . This suggests that the effects of this compound can change over time in a laboratory setting.
Metabolic Pathways
This compound is primarily metabolized by the CYP3A4 isoform of CYP450 . The metabolites of this compound are developed through either primary metabolic pathway or multiple metabolic pathways in the liver microsomes and hepatocytes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de orantinib implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza del producto final .
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la ampliación del proceso de síntesis de laboratorio, con consideraciones adicionales para la rentabilidad, la seguridad y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia y el cumplimiento de las normas reglamentarias .
Análisis De Reacciones Químicas
Tipos de reacciones: Orantinib se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción como la temperatura, la presión y la elección del solvente se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades farmacológicas únicas. Estos derivados se estudian por sus posibles efectos terapéuticos y se optimizan para su uso clínico .
Comparación Con Compuestos Similares
Orantinib se compara con otros inhibidores de múltiples cinasas como sorafenib, sunitinib y pazopanib. Si bien todos estos compuestos comparten un mecanismo de acción común al dirigirse a múltiples cinasas, this compound es único en su combinación específica de objetivos y sus posibles aplicaciones terapéuticas . Compuestos similares incluyen:
- Sorafenib
- Sunitinib
- Pazopanib
Cada uno de estos compuestos tiene su propio perfil único de inhibición de cinasas, farmacocinética y aplicaciones clínicas, lo que los hace adecuados para diferentes contextos terapéuticos .
Actividad Biológica
Orantinib, also known as SU6668, is a small molecule that has garnered attention for its potent biological activity as an antiangiogenic and antitumor agent. This article delves into the compound's mechanisms of action, pharmacodynamics, and clinical findings, supported by relevant data and case studies.
This compound functions primarily as an ATP-competitive inhibitor targeting several receptor tyrosine kinases, notably:
- Flk-1/KDR (Vascular Endothelial Growth Factor Receptor 2)
- PDGFRβ (Platelet-Derived Growth Factor Receptor Beta)
- FGFR1 (Fibroblast Growth Factor Receptor 1)
The compound exhibits varying degrees of inhibitory potency against these targets:
Target | IC50 (μM) |
---|---|
Flk-1/KDR | 2.1 |
PDGFRβ | 0.008 |
FGFR1 | 1.2 |
These values indicate that this compound is particularly effective against PDGFRβ, with a very low IC50, suggesting strong inhibitory activity at low concentrations .
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the mitogenic response induced by VEGF and FGF in human umbilical vein endothelial cells (HUVECs). The compound's IC50 values for VEGF and FGF-induced mitogenesis were found to be:
- VEGF : 0.34 μM
- FGF : 9.6 μM
This inhibition is crucial for its antiangiogenic properties, as it prevents the proliferation of endothelial cells stimulated by these growth factors .
In Vivo Studies
This compound's efficacy has been evaluated in various animal models, particularly in athymic mice implanted with human tumor xenografts. Key findings include:
- Tumor Growth Inhibition : Administration of this compound at doses ranging from 4 to 200 mg/kg/day resulted in significant inhibition of tumor growth across different cancer types, including glioma and melanoma.
- Tumor Regression : Notably, doses of 200 mg/kg/day led to striking regression of large established tumors .
The following table summarizes the results from in vivo studies:
Study Type | Tumor Type | Dose (mg/kg/day) | Result |
---|---|---|---|
Xenograft Study | A431 (Epidermoid) | 75 | Significant growth inhibition |
Xenograft Study | Various Tumors | 200 | Tumor regression observed |
Clinical Trials and Findings
This compound has been investigated in clinical settings for various cancers, including lung, breast, kidney, gastric, and prostate cancers. A notable phase 3 trial assessed its efficacy in patients with unresectable hepatocellular carcinoma. Key outcomes included:
- Overall Survival : The trial did not demonstrate a significant improvement in overall survival when compared to placebo (median survival of 31.1 months vs. 32.3 months).
- Adverse Events : Common adverse effects included edema, ascites, and elevated liver enzymes (AST/ALT), with serious adverse events reported in a higher percentage of patients receiving this compound compared to those on placebo .
Propiedades
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
Record name | SU6668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.